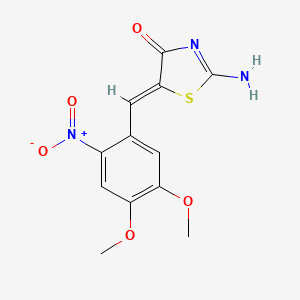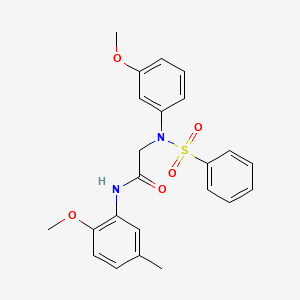![molecular formula C13H17Cl2NOS B5122689 N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide, also known as Diethofencarb, is a chemical compound that belongs to the family of carbamates. It is used as a pesticide and insecticide in agriculture and horticulture. Diethofencarb is a highly effective insecticide that targets a wide range of pests, including aphids, thrips, whiteflies, and mites.
作用機序
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the cholinergic receptors. This results in the disruption of nerve impulses, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb has both acute and chronic effects on the nervous system. Acute exposure to N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb can cause symptoms such as headache, dizziness, nausea, and vomiting. Chronic exposure to N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb can lead to neurotoxicity, which is characterized by symptoms such as tremors, muscle weakness, and cognitive impairment. N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb can also affect the cardiovascular system, causing changes in heart rate and blood pressure.
実験室実験の利点と制限
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is a highly effective insecticide that is widely used in agriculture and horticulture. It is also a useful tool for scientific research, as it can be used as a model compound to study the neurotoxicity of carbamates. However, N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It is also expensive and may not be readily available in some countries.
将来の方向性
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb. One area of research is the development of safer and more effective insecticides that can replace N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb. Another area of research is the investigation of the long-term effects of N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb on human health and the environment. Finally, research can be conducted on the potential use of N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is a highly effective insecticide that is widely used in agriculture and horticulture. It is also a useful tool for scientific research, as it can be used as a model compound to study the neurotoxicity of carbamates. N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb acts as an acetylcholinesterase inhibitor and has both acute and chronic effects on the nervous system. While N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb has some limitations for lab experiments, there are several future directions for research on this compound.
合成法
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is synthesized by reacting 2,4-dichlorobenzoyl chloride with tert-butylthioethylamine in the presence of a base. The reaction takes place at room temperature and yields N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb as a white crystalline solid. The purity of the compound is determined by HPLC or GC-MS analysis.
科学的研究の応用
N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is widely used in scientific research to study the neurotoxicity of carbamates. It is used as a model compound to investigate the mechanism of action of carbamates on the nervous system. N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamideb is also used to study the effects of carbamates on the cholinergic system, which is involved in the regulation of various physiological processes, including muscle contraction, heart rate, and digestion.
特性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NOS/c1-13(2,3)18-7-6-16-12(17)10-5-4-9(14)8-11(10)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDVWMPODRJFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6783978 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
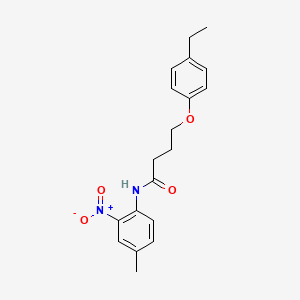
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)
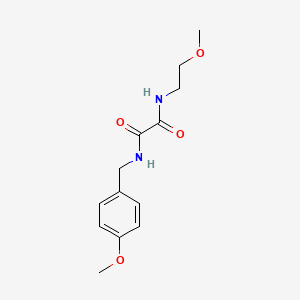
![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
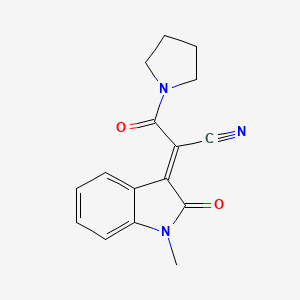
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
